Multi-Pathway Signaling Blockade vs. SMI-10 and SMI-11
OSM-SMI-8 uniquely inhibits OSM-induced pJNK among the three screening hits, whereas SMI-10 and SMI-11 show no detectable reduction in pJNK levels [1]. This differential effect is visually evident in immunoblot band intensities and represents a qualitative functional distinction relevant for pathway-specific experimental design [2].
| Evidence Dimension | Inhibition of OSM-induced pJNK phosphorylation |
|---|---|
| Target Compound Data | Visible reduction in pJNK band intensity relative to +OSM control |
| Comparator Or Baseline | SMI-10 (10 μM): no visible reduction; SMI-11 (10 μM): no visible reduction |
| Quantified Difference | Qualitative difference; SMI-10 and SMI-11 show no detectable inhibition |
| Conditions | MDA-MB-231 and T47D human breast cancer cell lines; OSM (10 ng/mL); SMI (10 μM); 30 min incubation; immunoblot detection |
Why This Matters
This distinction is critical for studies investigating JNK-dependent pathways in OSM-mediated biology, where SMI-10 and SMI-11 would be unsuitable tools.
- [1] Binder MJ, et al. Figure 2: Immunoblot analysis of pSTAT3, pAKT, pJNK, pERK, and β-actin. PMC12362618. 2025. View Source
- [2] Binder MJ, et al. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. Structure. 2025. View Source
